Desmethylnortriptyline

Description

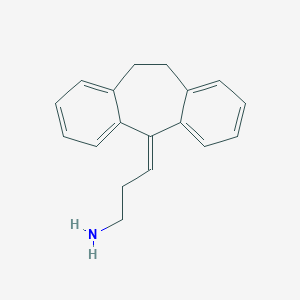

Structure

3D Structure

Properties

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFRALDEONNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196179 | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-42-2 | |

| Record name | Desmethylnortriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylnortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylnortriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desmethylnortriptyline: A Comprehensive Technical Guide on its Synthesis and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylnortriptyline, the principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971), plays a crucial role in the therapeutic efficacy and overall pharmacological profile of its parent drug. Understanding its synthesis and metabolic fate is paramount for researchers and clinicians in the fields of pharmacology, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the chemical synthesis of desmethylnortriptyline and a detailed analysis of its intricate metabolic pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

I. Chemical Synthesis of Desmethylnortriptyline

The primary route for the chemical synthesis of desmethylnortriptyline involves the N-demethylation of its precursor, nortriptyline. Several methods have been established for the demethylation of tertiary amines, which can be effectively applied to this conversion.

N-Demethylation using Chloroformate Reagents

A common and effective method for the N-demethylation of nortriptyline utilizes chloroformate reagents, such as ethyl chloroformate or α-chloroethyl chloroformate. The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine, desmethylnortriptyline.

Reaction Scheme:

-

Step 1: Carbamate Formation: Nortriptyline is reacted with a chloroformate reagent (e.g., ethyl chloroformate) in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the generated hydrochloric acid. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or toluene.

-

Step 2: Hydrolysis: The resulting carbamate intermediate is then hydrolyzed, usually by heating with a strong base such as potassium hydroxide (B78521) in a solvent like ethanol (B145695) or ethylene (B1197577) glycol, to yield desmethylnortriptyline.

The Polonovski Reaction

The Polonovski reaction offers an alternative pathway for the N-demethylation of nortriptyline. This method involves the N-oxidation of the tertiary amine followed by rearrangement and hydrolysis.

Reaction Scheme:

-

Step 1: N-Oxide Formation: Nortriptyline is first oxidized to its corresponding N-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

-

Step 2: Polonovski Rearrangement: The N-oxide is then treated with an activating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, which facilitates a rearrangement to an iminium ion intermediate.

-

Step 3: Hydrolysis: The iminium ion is subsequently hydrolyzed to yield desmethylnortriptyline and formaldehyde.

II. Metabolic Pathway of Nortriptyline to Desmethylnortriptyline

The metabolic conversion of nortriptyline to desmethylnortriptyline is a critical step in its biotransformation, primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system.

Key Enzymes and Their Contributions

The N-demethylation of nortriptyline is catalyzed by several CYP isoforms, with CYP2D6, CYP2C19, and CYP1A2 playing the most significant roles.[1] The relative contribution of each enzyme can vary depending on individual genetic polymorphisms and the presence of other drugs.

-

CYP2D6: This enzyme is a major contributor to the demethylation of nortriptyline.[1]

-

CYP2C19: CYP2C19 also plays a significant role in the demethylation process.[1] Genetic variations in the CYP2C19 gene can lead to significant differences in the rate of nortriptyline metabolism.

-

CYP1A2: While generally considered a minor contributor, CYP1A2 can also mediate the demethylation of nortriptyline.[1]

The subsequent metabolism of desmethylnortriptyline involves hydroxylation, primarily at the 10-position, to form E-10-hydroxydesmethylnortriptyline and Z-10-hydroxydesmethylnortriptyline.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters for the N-demethylation of nortriptyline by the key cytochrome P450 enzymes.

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

| CYP2D6 | 0.5 - 2.5 | 150 - 200 |

| CYP2C19 | 50 - 100 | 800 - 1000 |

| CYP1A2 | 100 - 200 | 50 - 100 |

Note: The values presented are approximate and can vary depending on the experimental conditions and the specific recombinant enzyme system used.

III. Experimental Protocols

Synthesis of Desmethylnortriptyline via N-demethylation with Ethyl Chloroformate

Materials:

-

Nortriptyline hydrochloride

-

Ethyl chloroformate

-

Potassium carbonate

-

Dichloromethane (anhydrous)

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Nortriptyline Free Base Preparation: Dissolve nortriptyline hydrochloride in water and basify with a solution of sodium hydroxide to a pH of >12. Extract the aqueous layer with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the nortriptyline free base.

-

Carbamate Formation: Dissolve the nortriptyline free base in anhydrous dichloromethane. Add an excess of anhydrous potassium carbonate. To this stirring suspension, add ethyl chloroformate dropwise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Carbamate: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carbamate intermediate.

-

Hydrolysis: Dissolve the crude carbamate in ethanol and add a concentrated solution of potassium hydroxide. Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with hydrochloric acid. Evaporate the ethanol and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude desmethylnortriptyline can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

In Vitro Metabolism of Nortriptyline using Human Liver Microsomes

Materials:

-

Nortriptyline

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (containing an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing human liver microsomes and nortriptyline at various concentrations.

-

Initiation of Reaction: Pre-incubate the mixtures at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Termination of Reaction: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of desmethylnortriptyline. The separation of nortriptyline and desmethylnortriptyline can be achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.

IV. Visualizations

Synthesis of Desmethylnortriptyline from Nortriptyline

Caption: Synthesis of Desmethylnortriptyline via N-demethylation.

Metabolic Pathway of Nortriptyline to Desmethylnortriptyline

Caption: Metabolic conversion of Nortriptyline.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Desmethylnortriptyline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylnortriptyline, an active metabolite of the tricyclic antidepressants amitriptyline (B1667244) and nortriptyline, exerts its therapeutic effects through a multi-faceted pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interactions with key molecular targets. The primary mechanism involves the potent inhibition of the norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters. Additionally, desmethylnortriptyline exhibits significant antagonist activity at histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors, which contributes to both its therapeutic efficacy and its side-effect profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Core Pharmacological Actions

Desmethylnortriptyline's mechanism of action is characterized by its engagement with multiple physiologically significant receptors and transporters.

Inhibition of Monoamine Reuptake

The principal antidepressant effect of desmethylnortriptyline is attributed to its ability to block the reuptake of norepinephrine and serotonin from the synaptic cleft. By inhibiting NET and SERT, it prolongs the action of these neurotransmitters, a key strategy in the management of depressive disorders.

Receptor Antagonism

Beyond its effects on neurotransmitter reuptake, desmethylnortriptyline demonstrates notable antagonist activity at several other receptor systems:

-

Histamine H1 Receptor Antagonism: This action is responsible for the sedative effects commonly observed with tricyclic antidepressants.

-

Muscarinic Acetylcholine Receptor Antagonism: Blockade of these receptors leads to the characteristic anticholinergic side effects, such as dry mouth, blurred vision, and constipation.

-

Alpha-1 Adrenergic Receptor Antagonism: This activity can result in cardiovascular side effects, including orthostatic hypotension.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity (Ki) and inhibitory potency (IC50) of desmethylnortriptyline and related compounds at its primary targets. It is important to note that specific quantitative data for desmethylnortriptyline is not always available in the literature; in such cases, data for the closely related compound desipramine (B1205290) is provided as a proxy, given their structural and functional similarities as secondary amine tricyclic antidepressants.

Table 1: Monoamine Transporter Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Species | Reference |

| Desipramine | NET | 0.8 - 4.5 | Human | ||

| Desipramine | SERT | 20 - 60 | Human | ||

| Nortriptyline | NET | 1.8 | Human | ||

| Nortriptyline | SERT | 19 | Human |

Table 2: Receptor Antagonist Affinities

| Compound | Target | Ki (nM) | Species | Reference |

| Desipramine | Histamine H1 | 230 | Rat | [1] |

| Nortriptyline | Histamine H1 | 10 | Human | |

| Desipramine | Muscarinic (M1-M5) | >1000 | Human | |

| Nortriptyline | Muscarinic (M1-M5) | 38 - 130 | Human | |

| Desipramine | Alpha-1 Adrenergic | 140 | Human | |

| Nortriptyline | Alpha-1 Adrenergic | 25 | Human |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of desmethylnortriptyline.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Neurotransmitter Transporters (NET and SERT)

This protocol describes a competitive binding assay to determine the affinity of desmethylnortriptyline for the norepinephrine and serotonin transporters.

-

Objective: To determine the inhibitory constant (Ki) of desmethylnortriptyline for NET and SERT.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human NET or SERT.

-

Radioligand: [3H]Nisoxetine for NET or [3H]Citalopram for SERT.

-

Test Compound: Desmethylnortriptyline.

-

Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., desipramine for NET, fluoxetine (B1211875) for SERT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of desmethylnortriptyline.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of desmethylnortriptyline that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional inhibition of neurotransmitter transport into cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of desmethylnortriptyline for NET and SERT function.

-

Materials:

-

Cell lines stably expressing human NET or SERT.

-

Radiolabeled substrate: [3H]Norepinephrine for NET or [3H]Serotonin for SERT.

-

Test Compound: Desmethylnortriptyline.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

-

Procedure:

-

Cell Plating: Plate cells in a 96-well culture plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of desmethylnortriptyline.

-

Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction.

-

Incubation: Incubate for a short period at 37°C to allow for substrate uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the concentration of desmethylnortriptyline to determine the IC50 value.

-

Radioligand Binding Assay for Receptor Antagonism (H1, Muscarinic, α1-Adrenergic)

This protocol is similar to the transporter binding assay but uses different radioligands and cell lines expressing the specific receptor subtypes.

-

Objective: To determine the Ki of desmethylnortriptyline for histamine H1, muscarinic (M1-M5), and alpha-1 adrenergic (α1A, α1B, α1D) receptors.

-

Materials:

-

Cell membranes from cell lines expressing the receptor of interest.

-

Radioligands: e.g., [3H]Pyrilamine (for H1), [3H]QNB (for muscarinic), [3H]Prazosin (for α1).

-

Test Compound: Desmethylnortriptyline.

-

Non-specific binding control: A high concentration of a known antagonist for the respective receptor.

-

-

Procedure and Data Analysis: The procedure and data analysis are analogous to the radioligand binding assay for neurotransmitter transporters described in section 4.1.

Conclusion

Desmethylnortriptyline is a pharmacologically complex molecule with a mechanism of action that extends beyond simple monoamine reuptake inhibition. Its potent blockade of the norepinephrine transporter, coupled with its antagonist activities at histaminergic, muscarinic, and adrenergic receptors, defines its therapeutic and adverse effect profile. This technical guide provides a foundational understanding of these core mechanisms, supported by available quantitative data and detailed experimental protocols. Further research to delineate the precise binding affinities of desmethylnortriptyline at all relevant targets will be invaluable for a more complete understanding of its clinical effects and for the development of future therapeutic agents with improved selectivity and tolerability.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylnortriptyline, an active metabolite of the tricyclic antidepressants amitriptyline (B1667244) and nortriptyline (B1679971), exerts its pharmacological effects through interactions with a range of molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the primary pharmacological targets of desmethylnortriptyline, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. The primary mechanism of action involves the potent inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, with additional antagonistic activity at various neurotransmitter receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors. Understanding this multifaceted pharmacological profile is crucial for the development of novel therapeutics and for elucidating the full spectrum of clinical effects and potential side effects associated with this compound.

Introduction

Desmethylnortriptyline is a principal active metabolite of the widely prescribed tricyclic antidepressants (TCAs), amitriptyline and nortriptyline.[1][2] As a secondary amine TCA, its pharmacological profile contributes significantly to the overall therapeutic and adverse effects observed with its parent compounds.[3] The clinical efficacy of TCAs in treating depression and other conditions is primarily attributed to their ability to modulate monoaminergic neurotransmission.[3] This guide delves into the specific molecular interactions of desmethylnortriptyline with its primary pharmacological targets, providing a detailed analysis for researchers and professionals in the field of drug development.

Primary Pharmacological Targets

The primary pharmacological targets of desmethylnortriptyline include monoamine transporters and various G-protein coupled receptors. Its therapeutic action is predominantly linked to the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters. Additionally, its interaction with histamine, muscarinic, and adrenergic receptors contributes to its side-effect profile.

Monoamine Transporters

Desmethylnortriptyline is a potent inhibitor of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4] Inhibition of these transporters prevents the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby enhancing neurotransmission.

Table 1: Monoamine Transporter Binding Affinities of Desmethylnortriptyline and Parent Compounds

| Compound | Transporter | Ki (nM) | Species | Assay Type | Reference |

| Desmethylnortriptyline | NET | 1.2 | Human | Radioligand Binding | [5] |

| SERT | 18 | Human | Radioligand Binding | [6] | |

| Nortriptyline | NET | 1.8 | Human | Radioligand Binding | [5] |

| SERT | 4.3 | Human | Radioligand Binding | [6] | |

| Amitriptyline | NET | 4.3 | Human | Radioligand Binding | [5] |

| SERT | 2.0 | Human | Radioligand Binding | [6] |

Note: Data for parent compounds are provided for comparative context.

Neurotransmitter Receptors

Desmethylnortriptyline also exhibits antagonist activity at several neurotransmitter receptors, which is largely responsible for its side-effect profile, including sedation, dry mouth, and orthostatic hypotension.

Table 2: Receptor Binding Affinities (Ki in nM) of Desmethylnortriptyline and Related Compounds

| Receptor Subtype | Desmethylnortriptyline | Nortriptyline | Amitriptyline | Reference |

| Histamine H1 | 11 | 3 | 1 | [3][7] |

| Muscarinic M1 | 130 | 19 | 13 | [8] |

| Muscarinic M2 | 200 | 43 | 29 | [8] |

| Muscarinic M3 | 160 | 25 | 21 | [8] |

| Muscarinic M4 | 110 | 16 | 18 | [8] |

| Muscarinic M5 | 250 | 60 | 40 | [8] |

| α1A-Adrenergic | 68 | 25 | 29 | [9] |

| α1B-Adrenergic | >10,000 | 1,900 | 1,100 | [9] |

| α1D-Adrenergic | 83 | 30 | 35 | [9] |

| α2A-Adrenergic | 1,200 | 1,000 | 810 | [10] |

| α2B-Adrenergic | 1,500 | 1,300 | 940 | [10] |

| α2C-Adrenergic | 980 | 800 | 620 | [10] |

Note: Specific Ki values for desmethylnortriptyline at muscarinic and adrenergic receptor subtypes are limited in the literature. The presented values for these receptors are for the parent compounds nortriptyline and amitriptyline and serve as an estimation of the expected range of affinity for desmethylnortriptyline, which is generally observed to have lower affinity at these receptors compared to its parent compounds.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of desmethylnortriptyline with its primary targets initiates a cascade of downstream signaling events.

Caption: Monoamine Transporter Inhibition by Desmethylnortriptyline.

Caption: Receptor Antagonism by Desmethylnortriptyline.

Experimental Workflows

The determination of binding affinities and functional activities of desmethylnortriptyline at its targets involves standardized in vitro assays.

Caption: Radioligand Binding Assay Workflow.

Caption: Monoamine Uptake Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of desmethylnortriptyline for a specific receptor.

A. Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors)

-

Desmethylnortriptyline solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

B. Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of desmethylnortriptyline or vehicle. A parallel set of tubes containing a high concentration of a known unlabeled ligand is used to determine non-specific binding.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the desmethylnortriptyline concentration. Determine the IC50 value (the concentration of desmethylnortriptyline that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Assay (General Protocol)

This protocol describes the general method for measuring the functional inhibition of monoamine transporters by desmethylnortriptyline.

A. Materials:

-

Cells stably expressing the monoamine transporter of interest (e.g., HEK293-hNET cells) or synaptosomes prepared from specific brain regions.

-

Radiolabeled monoamine (e.g., [3H]norepinephrine or [3H]serotonin).

-

Desmethylnortriptyline solutions of varying concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation cocktail.

-

Scintillation counter.

B. Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of desmethylnortriptyline or vehicle for a specified time.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled monoamine to each well.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the desmethylnortriptyline concentration. Determine the IC50 value by non-linear regression analysis.

Conclusion

Desmethylnortriptyline is a pharmacologically active metabolite with a complex profile of interactions with key neurotransmitter systems. Its primary therapeutic effects are mediated through potent inhibition of the norepinephrine and serotonin transporters. Concurrently, its antagonist activity at histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors contributes to its characteristic side-effect profile. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of these primary pharmacological targets is essential for the rational design of new antidepressants with improved efficacy and tolerability, as well as for predicting potential drug-drug interactions and adverse events in a clinical setting. Further research is warranted to fully elucidate the specific contributions of desmethylnortriptyline to the overall clinical profile of its parent compounds and to explore its potential as a therapeutic agent in its own right.

References

- 1. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketamine - Wikipedia [en.wikipedia.org]

- 5. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Desmethylnortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, exerts its therapeutic effects through a multi-faceted interaction with key components of the central nervous system. This technical guide provides an in-depth overview of the in vitro activity of desmethylnortriptyline, focusing on its binding affinities to various neurotransmitter transporters and receptors, and its influence on critical downstream signaling pathways. Detailed experimental protocols for the assays cited are provided to enable replication and further investigation. Quantitative data are presented in tabular format for ease of comparison, and key molecular interactions and experimental workflows are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Desmethylnortriptyline is a pharmacologically active metabolite of the second-generation tricyclic antidepressant (TCA), nortriptyline, and the tertiary amine TCA, amitriptyline.[1][2][3] Like other TCAs, its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be the initial step in its antidepressant effects. Beyond its primary targets, desmethylnortriptyline also interacts with a range of other receptors, contributing to both its therapeutic profile and its side effects. This guide will detail the in vitro pharmacology of desmethylnortriptyline, providing quantitative data on its binding affinities and functional activities, along with detailed methodologies for the key experiments.

Neurotransmitter Transporter Inhibition

The hallmark of desmethylnortriptyline's in vitro activity is its potent inhibition of SERT and NET. This is typically quantified through radioligand binding assays and neurotransmitter uptake assays.

Quantitative Data: Transporter Binding Affinities

The binding affinity of desmethylnortriptyline for human SERT and NET is presented in Table 1. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Target | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 4.7 | [6] |

| Norepinephrine Transporter (NET) | 1.8 | [6] |

Table 1: Binding Affinities of Desmethylnortriptyline for Human Monoamine Transporters.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the Ki of desmethylnortriptyline for SERT and NET.

-

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand: [³H]citalopram for SERT or [³H]nisoxetine for NET.

-

Desmethylnortriptyline solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of desmethylnortriptyline.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent inhibitor, e.g., 10 µM fluoxetine (B1211875) for SERT or 10 µM desipramine (B1205290) for NET).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the desmethylnortriptyline concentration.

-

Determine the IC₅₀ value (the concentration of desmethylnortriptyline that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Desmethylnortriptyline - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The pharmacology of antidepressants at the synapse: focus on newer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of antidepressants--characteristics of the ideal drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Desmethylnortriptyline: A Technical Examination of its Discovery, Pharmacology, and Historical Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of desmethylnortriptyline, a principal active metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971). It explores the historical context of its discovery within the revolutionary era of early psychopharmacology, delineates its core pharmacodynamic and pharmacokinetic properties, and presents the key experimental methodologies used for its characterization. The paper summarizes its receptor binding and neurotransmitter transporter affinity profile in comparative tables and illustrates its metabolic generation and mechanism of action through detailed diagrams. This guide serves as a comprehensive resource for researchers engaged in pharmacology, neuroscience, and the development of CNS-targeted therapeutics.

Discovery and Historical Context

The discovery of desmethylnortriptyline is intrinsically linked to the development of the first generation of tricyclic antidepressants. Following the landmark discovery of imipramine's antidepressant properties in the late 1950s, a period of intense research and development in psychoactive compounds ensued. Amitriptyline (B1667244) was discovered by scientists at Merck in the late 1950s and received FDA approval in 1961 for the treatment of depression.

Subsequent metabolic studies on these pioneering drugs revealed that the human body extensively modified them. It was soon established that amitriptyline was demethylated in the liver to form nortriptyline, which was itself a potent antidepressant, leading to its independent approval in Great Britain in 1963. Further investigation into the metabolic fate of nortriptyline identified desmethylnortriptyline as a subsequent metabolite.[1] The characterization of these "active metabolites" was a critical step in understanding the full clinical pharmacology of TCAs. The discovery that metabolites could be as, or even more, active than the parent drug added a new layer of complexity to pharmacotherapy and highlighted the importance of studying drug metabolism pathways. Desmethylnortriptyline, therefore, was not "discovered" in a quest for a new molecule but was identified through the systematic scientific process of elucidating how the body processes these novel therapeutic agents.

Pharmacological Profile

Desmethylnortriptyline is an active metabolite that contributes to the overall therapeutic effect of its parent compound, nortriptyline. Its pharmacological activity is defined by its interaction with monoamine transporters and various neurotransmitter receptors.

Pharmacodynamics: Transporter and Receptor Affinities

The primary mechanism of action for desmethylnortriptyline, like other secondary amine TCAs, is the potent inhibition of the norepinephrine (B1679862) transporter (NET). It also inhibits the serotonin (B10506) transporter (SERT), but with significantly lower affinity. This profile contrasts with tertiary amine TCAs like amitriptyline, which show a more balanced or SERT-preferential activity.

The compound also retains affinity for off-target receptors, such as muscarinic acetylcholine (B1216132) and histamine (B1213489) H1 receptors, which are responsible for many of the classic side effects of TCAs, including dry mouth, constipation, and sedation. However, data suggests that its anticholinergic activity is less pronounced than that of its parent compounds.

The following tables summarize the quantitative binding affinities (Ki, nM) for desmethylnortriptyline in comparison to its parent compounds at key central nervous system targets. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

|---|---|---|

| Amitriptyline | 4.3 | 1.1 |

| Nortriptyline | 1.8 | 5.6 |

| Desmethylnortriptyline | 1.9 | 28.0 |

Data sourced from Bylund, D. B., & Snyder, S. H. (1976). Beta adrenergic receptor binding in membrane preparations from mammalian brain.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

| Compound | Muscarinic Cholinergic Receptor | Histamine H1 Receptor |

|---|---|---|

| Amitriptyline | 18 | 1.1 |

| Nortriptyline | 67 | 10 |

| Desmethylnortriptyline | 210 | Data not available |

Data sourced from Bylund, D. B., & Snyder, S. H. (1976) and U'Prichard, D. C., et al. (1978).

Pharmacokinetics

Desmethylnortriptyline is formed in the liver primarily through the demethylation of nortriptyline. This metabolic process is mediated by the cytochrome P450 enzyme system. Specifically, CYP2C19, CYP1A2, and CYP2D6 have been identified as key enzymes in the demethylation of TCAs.[2] Like its parent compound, desmethylnortriptyline is subject to further metabolism, including hydroxylation, before eventual excretion, primarily via the urine.[2]

Key Experimental Methodologies

The characterization of desmethylnortriptyline's pharmacological profile relies on established in vitro techniques. The data presented in this paper were primarily generated using radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay Protocol

This method is used to determine the affinity of a compound for a specific receptor or transporter. It involves competing the unlabeled drug (e.g., desmethylnortriptyline) against a radioactive ligand known to bind to the target of interest.

Objective: To determine the inhibition constant (Ki) of a test compound at a specific receptor site.

Materials:

-

Tissue homogenate or cell membranes expressing the target receptor (e.g., rat brain cortex for muscarinic receptors).

-

Radioligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors).

-

Test compound (desmethylnortriptyline).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Filtration manifold.

Protocol:

-

Membrane Preparation: A tissue source (e.g., rat forebrain) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

Assay Setup: Assay tubes are prepared in triplicate. Each tube contains:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

A range of concentrations of the unlabeled test compound (e.g., desmethylnortriptyline).

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known potent ligand).

-

-

Incubation: The tubes are incubated, often at room temperature or 37°C, for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Counting: The filters are placed in vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay Protocol

This functional assay measures a compound's ability to inhibit the reuptake of a neurotransmitter into a cell or synaptosome.

Objective: To determine the potency (IC50) of a test compound in inhibiting neurotransmitter transport.

Materials:

-

Synaptosomes (resealed nerve terminals) prepared from a specific brain region (e.g., rat striatum for dopamine (B1211576) uptake, hypothalamus for norepinephrine).

-

Radioactively labeled neurotransmitter (e.g., [³H]norepinephrine).

-

Test compound (desmethylnortriptyline).

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Filtration apparatus and scintillation counter.

Protocol:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Assay Setup: Synaptosomes are pre-incubated in buffer at 37°C with various concentrations of the test compound.

-

Uptake Initiation: A fixed concentration of the radioactively labeled neurotransmitter is added to initiate the uptake process.

-

Incubation: The reaction proceeds for a short, defined period (e.g., 5-10 minutes) at 37°C. Control tubes are kept on ice to determine non-specific uptake.

-

Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: The radioactivity trapped inside the synaptosomes on the filters is measured by scintillation counting.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is calculated.

Visualizations: Metabolic Pathway and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key processes related to desmethylnortriptyline.

Caption: Metabolic pathway from amitriptyline to desmethylnortriptyline.

Caption: Inhibition of norepinephrine reuptake at the synapse.

Conclusion

Desmethylnortriptyline stands as a historically and pharmacologically significant molecule. Its identification in the early 1960s was a key part of the foundational research into tricyclic antidepressants, establishing the critical role of active metabolites in modern pharmacotherapy. As a potent and selective inhibitor of the norepinephrine transporter, it contributes significantly to the therapeutic profile of its parent drug, nortriptyline. The detailed characterization of its binding affinities and functional activity through established in vitro assays has provided a clear understanding of its mechanism of action. For drug development professionals, the story of desmethylnortriptyline serves as a salient reminder of the importance of comprehensive metabolic profiling and the potential for metabolites to possess unique and therapeutically relevant pharmacological properties.

References

The Neurochemical Profile of Desmethylnortriptyline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, exerts its therapeutic effects through a complex interaction with various components of the central nervous system. This document provides a detailed technical overview of the neurochemical profile of desmethylnortriptyline, focusing on its binding affinities for key neurotransmitter transporters and receptors, and its functional potency in inhibiting neurotransmitter reuptake. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

Desmethylnortriptyline is a significant metabolite of the second-generation tricyclic antidepressant (TCA) nortriptyline, and also of amitriptyline.[1][2] Like other TCAs, its antidepressant activity is primarily attributed to its ability to modulate synaptic concentrations of monoamine neurotransmitters.[3][4] Specifically, it is known to inhibit the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506).[2] This guide delves into the specific quantitative aspects of its interaction with various neuronal targets, providing a detailed neurochemical fingerprint.

Neurotransmitter Transporter Binding Affinities

The primary mechanism of action of desmethylnortriptyline involves the inhibition of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT). Its affinity for these transporters is a key determinant of its clinical efficacy and side-effect profile.

Table 1: Binding Affinities (Ki, nM) of Desmethylnortriptyline for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 1.1 | [Tatsumi et al., 1997] |

| Serotonin Transporter (SERT) | 20 | [Tatsumi et al., 1997] |

| Dopamine Transporter (DAT) | 1040 | [Tatsumi et al., 1997] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Neurotransmitter Reuptake Inhibition

The functional consequence of desmethylnortriptyline's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. This is typically quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the reuptake activity.

Table 2: Reuptake Inhibition (IC50, nM) of Desmethylnortriptyline

| Neurotransmitter | IC50 (nM) | Reference |

| Norepinephrine | 1.8 | [Tatsumi et al., 1997] |

| Serotonin | 39 | [Tatsumi et al., 1997] |

| Dopamine | >10,000 | [Tatsumi et al., 1997] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Receptor Binding Profile

In addition to its effects on monoamine transporters, desmethylnortriptyline interacts with a variety of other neurotransmitter receptors. These interactions are largely responsible for the side effects associated with tricyclic antidepressants.

Table 3: Receptor Binding Affinities (Ki, nM) of Desmethylnortriptyline

| Receptor | Ki (nM) | Reference |

| Histamine (B1213489) H1 | 10 | [Richelson, 1983] |

| Muscarinic M1 | 130 | [Richelson and Souder, 1984] |

| Adrenergic α1 | 40 | [Richelson, 1983] |

Mechanism of Action: Visualized

The primary mechanism of action of desmethylnortriptyline at the synaptic cleft is the blockade of norepinephrine and serotonin reuptake, leading to increased availability of these neurotransmitters in the synapse.

References

- 1. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synaptosomal Uptake Assays [bio-protocol.org]

- 4. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

Desmethylnortriptyline: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971), which itself is a metabolite of amitriptyline. Understanding the receptor binding profile of desmethylnortriptyline is crucial for elucidating its pharmacological effects, including both therapeutic actions and potential side effects. This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of desmethylnortriptyline, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki values) of desmethylnortriptyline for key neurotransmitter transporters and receptors. The data is compiled from various studies, with a primary focus on the work of Hyttel et al. (1980), which investigated the neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites.

| Receptor/Transporter | Ligand/Assay Condition | Ki (nM) | Reference |

| Serotonin (B10506) Transporter (SERT) | Inhibition of [³H]-serotonin uptake in rabbit thrombocytes | 1,100 | [1] |

| Norepinephrine (B1679862) Transporter (NET) | Inhibition of [³H]-norepinephrine uptake in mouse atria | 14 | [1] |

| Muscarinic Acetylcholine (B1216132) Receptor | Anticholinergic activity (guinea-pig ileum in vitro) | 1,200 | [1] |

| Histamine (B1213489) H1 Receptor | [³H]pyrilamine binding in rat brain membranes | 230 | [2] |

| Alpha-1 Adrenergic Receptor | Not explicitly found for desmethylnortriptyline, but nortriptyline shows Ki of ~50-100 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the protocols for radioligand binding assays with tricyclic antidepressants.

Serotonin and Norepinephrine Transporter Binding Assay (Uptake Inhibition)

This protocol is a generalized representation based on the in vitro uptake inhibition studies like the one conducted by Hyttel et al. (1980).[1]

a. Tissue Preparation:

-

For serotonin transporter (SERT) binding, blood is collected to isolate thrombocytes (platelets). Platelet-rich plasma is obtained by centrifugation.

-

For norepinephrine transporter (NET) binding, atria from mice are dissected and homogenized in a suitable buffer (e.g., Tris-HCl with physiological salts).

-

The protein concentration of the tissue homogenate is determined using a standard method like the Bradford or Lowry assay.

b. Radioligand Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in order:

-

Tissue homogenate (platelets or atrial homogenate).

-

A fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin for SERT or [³H]-norepinephrine for NET).

-

A range of concentrations of the competing ligand (desmethylnortriptyline).

-

-

Total Binding: Wells containing tissue homogenate and radioligand only.

-

Non-specific Binding: Wells containing tissue homogenate, radioligand, and a high concentration of a known potent inhibitor for the respective transporter (e.g., imipramine (B1671792) for SERT, desipramine (B1205290) for NET) to saturate all specific binding sites.

-

The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

c. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the tissue membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation fluid.

-

The radioactivity on the filters is measured using a liquid scintillation counter.

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of desmethylnortriptyline that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine Receptor Binding Assay

This protocol is based on the anticholinergic activity assay described by Hyttel et al. (1980).[1]

a. Tissue Preparation:

-

A segment of the guinea-pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

b. Contraction Assay:

-

The ileum is stimulated with a muscarinic agonist (e.g., acetylcholine or carbachol) to induce contraction, which is measured using an isometric transducer.

-

A cumulative concentration-response curve for the agonist is established.

-

The preparation is then incubated with various concentrations of desmethylnortriptyline for a specific period.

-

The concentration-response curve for the agonist is repeated in the presence of desmethylnortriptyline.

c. Data Analysis:

-

The antagonistic effect of desmethylnortriptyline is determined by the rightward shift of the agonist's concentration-response curve.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated. The Ki value can be derived from the pA2 value.

Histamine H1 Receptor Binding Assay

This protocol is a generalized representation based on radioligand binding assays for histamine H1 receptors with tricyclic antidepressants.[2]

a. Membrane Preparation:

-

Rat brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

-

Protein concentration is determined.

b. Radioligand Binding Assay:

-

The assay is performed in a similar manner to the transporter binding assay.

-

Radioligand: [³H]pyrilamine (a selective H1 antagonist).

-

Competing Ligand: Desmethylnortriptyline.

-

Non-specific Binding: Determined using a high concentration of a known H1 antagonist (e.g., diphenhydramine).

c. Filtration, Scintillation Counting, and Data Analysis:

-

The procedure is the same as described for the transporter binding assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Norepinephrine and Serotonin Reuptake Inhibition

Caption: Inhibition of Norepinephrine and Serotonin Transporters by Desmethylnortriptyline.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

Desmethylnortriptyline demonstrates a distinct receptor binding profile, characterized by a significantly higher affinity for the norepinephrine transporter compared to the serotonin transporter. Its anticholinergic and antihistaminic properties, while present, are less potent than its effects on norepinephrine reuptake. This profile contributes to its overall pharmacological effects and should be a key consideration for researchers and drug development professionals in the field of neuropsychopharmacology. The provided experimental protocols offer a foundational understanding of the methodologies used to determine these binding affinities, enabling further research and development in this area.

References

Early-Stage Research on Desmethylnortriptyline: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Effects of Desmethylnortriptyline for Researchers, Scientists, and Drug Development Professionals.

Introduction

Desmethylnortriptyline is a primary active metabolite of the tricyclic antidepressant (TCA) nortriptyline (B1679971), which itself is a metabolite of amitriptyline. As a member of the TCA class, desmethylnortriptyline is presumed to exert its therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the early-stage research on desmethylnortriptyline, focusing on its core mechanism of action, relevant preclinical models, and associated signaling pathways. Due to a paucity of publicly available data specifically on desmethylnortriptyline, this guide incorporates data from its parent compound, nortriptyline, and other structurally related TCAs to provide a comparative context for its potential pharmacological profile.

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for tricyclic antidepressants is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). Some TCAs also exhibit activity at the dopamine (B1211576) transporter (DAT). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

Data Presentation: Monoamine Transporter Binding Affinities and Reuptake Inhibition

Table 1: Comparative Binding Affinities (Ki, nM) of Tricyclic Antidepressants for Human Monoamine Transporters

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |

| Desmethylnortriptyline | Data not available | Data not available | Data not available |

| Nortriptyline | 4.3 | 1.8 | 1000 |

| Amitriptyline | 4.0 | 35 | 3780 |

| Imipramine | 1.1 | 37 | 8500 |

| Desipramine | 20 | 0.8 | 2100 |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative IC50 Values (nM) for Monoamine Reuptake Inhibition

| Compound | 5-HT Reuptake IC50 (nM) | NE Reuptake IC50 (nM) | DA Reuptake IC50 (nM) |

| Desmethylnortriptyline | Data not available | Data not available | Data not available |

| Nortriptyline | 49 | 10 | 1290 |

| Amitriptyline | 23 | 46 | >10000 |

| Imipramine | 7 | 30 | 4730 |

| Desipramine | 110 | 1.1 | 4920 |

Note: Lower IC50 values indicate greater potency in inhibiting reuptake.

Based on the data for nortriptyline and the general structure-activity relationships of TCAs, it is hypothesized that desmethylnortriptyline is a potent inhibitor of NET and SERT, with significantly lower affinity for DAT.

Experimental Protocols

This section details the methodologies for key experiments relevant to the preclinical evaluation of desmethylnortriptyline's effects.

Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to monoamine transporters.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured under standard conditions. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Radioligand Binding: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-citalopram for hSERT, [³H]-nisoxetine for hNET, or [³H]-WIN 35,428 for hDAT) and varying concentrations of the test compound (desmethylnortriptyline).

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 4°C). The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells.

-

Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates.

-

Pre-incubation: Cells are washed with a Krebs-HEPES buffer and then pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]-serotonin for hSERT, [³H]-norepinephrine for hNET, or [³H]-dopamine for hDAT) is added to initiate the uptake reaction.

-

Termination and Lysis: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated by fitting the data to a dose-response curve.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral test to screen for antidepressant-like activity.[1][2]

-

Apparatus: A transparent cylindrical tank (approximately 40 cm high x 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This session serves to induce a state of behavioral despair in the subsequent test.[3]

-

Day 2 (Test): 24 hours after the pre-test, the rats are treated with the test compound (desmethylnortriptyline), vehicle, or a positive control. After a specified pre-treatment time (e.g., 30-60 minutes), each rat is placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

-

Behavioral Scoring: A trained observer, blind to the treatment groups, scores the animal's behavior every 5 seconds for the duration of the 5-minute test. The behaviors are categorized as:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws, usually directed against the wall of the cylinder.

-

-

Data Analysis: The total counts for each behavior are summed for each animal. A significant decrease in immobility time and an increase in swimming or climbing time compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways

The therapeutic effects of antidepressants are believed to involve long-term neuroadaptive changes that are initiated by the acute increase in synaptic monoamines. These changes often involve the modulation of intracellular signaling cascades.

cAMP Signaling Pathway

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key downstream target of monoamine neurotransmitter systems. Activation of Gs-coupled receptors by norepinephrine and serotonin can lead to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).

cAMP Signaling Pathway Activation.

Experimental Workflow: Monoamine Transporter Inhibition

The following diagram illustrates the general workflow for assessing the inhibitory activity of desmethylnortriptyline on monoamine transporters in vitro.

Monoamine Transporter Inhibition Assay Workflow.

Conclusion

Desmethylnortriptyline, as an active metabolite of nortriptyline, is a compound of significant interest in the field of antidepressant research. Based on its structural similarity to other tricyclic antidepressants, its primary mechanism of action is likely the inhibition of norepinephrine and serotonin reuptake. While specific quantitative data for desmethylnortriptyline remains limited, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its further investigation. Future preclinical studies are warranted to fully characterize its pharmacological profile, including its binding affinities, reuptake inhibition potencies, and in vivo efficacy in animal models of depression. Such studies will be crucial for determining its potential as a therapeutic agent.

References

Foundational Studies on Tricyclic Antidepressant Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the metabolites of tricyclic antidepressants (TCAs). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the metabolic pathways, analytical methodologies, and pharmacological significance of these compounds.

Introduction to Tricyclic Antidepressant Metabolism

Tricyclic antidepressants, a class of medications first introduced in the 1950s, have long been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Their therapeutic efficacy and side effect profiles are significantly influenced by their extensive metabolism in the body. The biotransformation of TCAs primarily occurs in the liver and involves a series of enzymatic reactions that produce a range of metabolites, many of which are pharmacologically active. Understanding the nature and behavior of these metabolites is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and guiding the development of new and improved antidepressant drugs.

The primary metabolic pathways for TCAs are demethylation, hydroxylation, and subsequent glucuronidation.[1] These processes are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 playing the most significant roles.[1] Genetic variations in these enzymes can lead to substantial inter-individual differences in TCA metabolism, affecting both the efficacy and toxicity of these drugs.

Major Metabolic Pathways and Key Metabolites

The metabolism of TCAs can be broadly categorized into three main phases:

-

N-Demethylation: Tertiary amine TCAs, such as amitriptyline (B1667244) and imipramine, are demethylated to their corresponding active secondary amine metabolites, nortriptyline (B1679971) and desipramine (B1205290), respectively.[2] This reaction is primarily catalyzed by CYP2C19.[3] These secondary amines are often pharmacologically active antidepressants in their own right.

-

Hydroxylation: Both the parent TCAs and their demethylated metabolites undergo hydroxylation, a reaction largely mediated by CYP2D6.[3] This process introduces a hydroxyl group onto the tricyclic ring system, typically at the 2- or 10-position. The resulting hydroxylated metabolites can retain significant pharmacological activity.[4]

-

Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid, a phase II metabolic reaction that increases their water solubility and facilitates their renal excretion.[1]

The interplay of these pathways results in a complex mixture of parent drug and various metabolites in the plasma of patients treated with TCAs. The relative concentrations of these compounds are influenced by the specific TCA administered, the patient's genetic makeup (particularly their CYP2D6 and CYP2C19 genotype), and the co-administration of other drugs that may inhibit or induce these metabolic enzymes.

Key Active Metabolites

-

Nortriptyline: The active metabolite of amitriptyline, nortriptyline is a potent inhibitor of norepinephrine (B1679862) reuptake and is marketed as an antidepressant itself.

-

Desipramine: The active metabolite of imipramine, desipramine is also a selective norepinephrine reuptake inhibitor and is used clinically as an antidepressant.

-

Hydroxylated Metabolites: Metabolites such as 10-hydroxyamitriptyline (B1197387) and 2-hydroxydesipramine (B23142) have been shown to inhibit the reuptake of norepinephrine and serotonin (B10506) to a similar extent as their parent compounds, contributing to the overall therapeutic effect.[4]

Quantitative Analysis of Tricyclic Antidepressants and their Metabolites

The accurate quantification of TCAs and their metabolites in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being the current gold standard due to its high sensitivity and specificity.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for some common tricyclic antidepressants and their major active metabolites. These values can vary significantly between individuals due to factors such as age, genetics, and co-medications.

| Drug | Metabolite | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) (hours) | Clearance (CL) | Bioavailability (F) |

| Amitriptyline | 10-28 | 26.8 ng/mL (for a 75mg dose) | 4-8 | 0.5-0.9 L/h/kg | 33-62% | |

| Nortriptyline | 16-80 | Varies | Varies | Varies | - | |

| Imipramine | 9-20 | Varies | 1-2 | Varies | 22-77% | |

| Desipramine | 12-24 | Varies | 2-6 | Varies | - | |

| Clomipramine | 19-37 | Varies | 2-6 | Varies | 40-66% | |

| Desmethylclomipramine | 54-77 | Varies | Varies | Varies | - | |

| Nortriptyline | 18-44 | Varies | 4-19 | Varies | 46-70% | |

| Desipramine | 12-54 | Varies | 2-6 | Varies | 33-57% |

Note: This table presents a compilation of data from multiple sources. The values should be considered as approximate ranges, as they can be influenced by various patient-specific factors. Cmax, Tmax, and CL are highly dose and formulation dependent.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of TCAs and their metabolites from biological samples, as well as an assay for determining CYP450 enzyme inhibition.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol describes a common method for extracting TCAs and their metabolites from urine samples prior to instrumental analysis.

Materials:

-

Urine sample

-

Internal standard solution (e.g., a deuterated analog of the analyte)

-

0.1 M Phosphate (B84403) buffer (pH 6.0)

-

Dichloromethane

-

Isopropanol

-

Ammonium (B1175870) hydroxide

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add the internal standard.

-

Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-